molecular formula C10H13NO2 B8214131 4-Ethyl-2-hydroxy-N-methylbenzamide

4-Ethyl-2-hydroxy-N-methylbenzamide

Cat. No.: B8214131
M. Wt: 179.22 g/mol
InChI Key: YLXZRHDQEZMXPR-UHFFFAOYSA-N
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Description

4-Ethyl-2-hydroxy-N-methylbenzamide is an organic compound belonging to the benzamide family It is characterized by the presence of an ethyl group, a hydroxyl group, and a methyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-hydroxy-N-methylbenzamide typically involves the condensation of 4-ethyl-2-hydroxybenzoic acid with N-methylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. A common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, followed by the addition of N-methylamine to form the desired benzamide .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-2-hydroxy-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the amide group can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2-hydroxy-N-methylbenzamide is unique due to the presence of both the ethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-ethyl-2-hydroxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-7-4-5-8(9(12)6-7)10(13)11-2/h4-6,12H,3H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXZRHDQEZMXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)NC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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